![molecular formula C19H22ClF3N6OS B2430001 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine CAS No. 2097935-36-7](/img/structure/B2430001.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C19H22ClF3N6OS and its molecular weight is 474.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
This compound, due to its structural complexity, has been explored in the context of pharmacological research, particularly targeting receptor agonism and antagonism. Research has indicated its relevance in the development of selective receptor modulators, which could have implications for treating neurological conditions. The study by Shim et al. (2002) on molecular interaction with the CB1 cannabinoid receptor highlights the compound's potential in elucidating receptor-ligand interactions and developing targeted therapies. Similarly, the work by El-Masry et al. (2022) on 5-aryl-1,3,4-thiadiazole-based anticancer agents showcases the compound's utility in designing molecules with high cytotoxicity against cancer cell lines, emphasizing its role in cancer research (Shim et al., 2002; El-Masry et al., 2022).
Antimicrobial and Antitumor Activity
The compound's derivatives have been explored for their antimicrobial and antitumor properties, as illustrated by Patel et al. (2012) and Habernickel (2001). These studies contribute to the understanding of the compound's biological activities and its potential in developing new antimicrobial and anticancer therapies. The synthesis of s-Triazine-Based Thiazolidinones and their evaluation as antimicrobial agents by Patel et al. (2012) demonstrate the compound's versatility in chemical modifications to target a broad spectrum of microbial pathogens (Patel et al., 2012; Habernickel, 2001).
Chemical Synthesis and Modification
Research on the chemical synthesis and modification of this compound underlines its importance in the field of synthetic chemistry, offering insights into novel synthetic routes and modifications to enhance biological activity or selectivity. The studies by Xia (2015) on the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine and by Watanabe et al. (1992) on the synthesis and antagonist activity of bicyclic derivatives showcase the compound's potential as a scaffold for developing more potent and selective biological agents (Xia, 2015; Watanabe et al., 1992).
Propiedades
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF3N6OS/c1-12-16(31-26-25-12)18(30)29-4-2-14(3-5-29)27-6-8-28(9-7-27)17-15(20)10-13(11-24-17)19(21,22)23/h10-11,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTPQFDFTJHTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

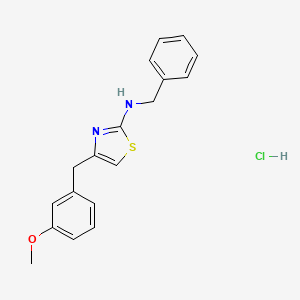


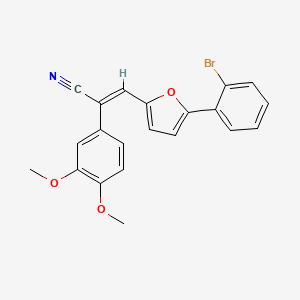
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
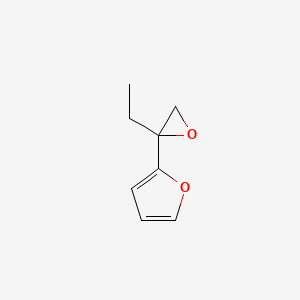
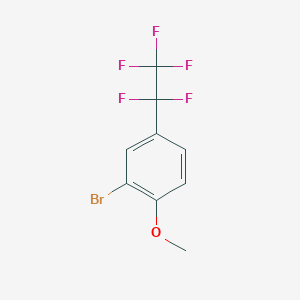
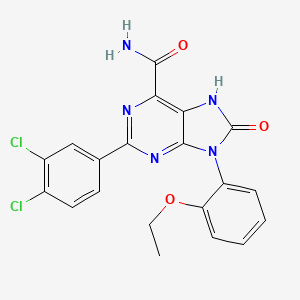
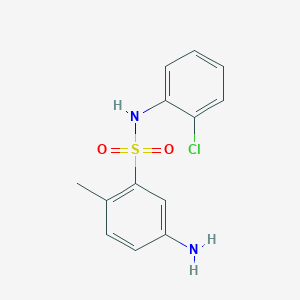
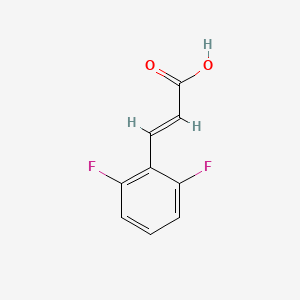
![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)